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Abstract
SR 146131 is a potent and selective nonpeptide agonist of the cholecystokinin 1 receptor

(CCK1R), a G-protein coupled receptor (GPCR) primarily involved in gastrointestinal functions

and satiety signaling. While lauded for its high affinity and selectivity for CCK1R, a thorough

understanding of its interactions with other molecular targets is crucial for a comprehensive

safety and efficacy assessment. This technical guide provides an in-depth analysis of the

known off-target effects of SR 146131, with a focus on quantitative binding and functional data,

detailed experimental methodologies, and visual representations of relevant biological

pathways and workflows.

Introduction
SR 146131 was developed as a research tool and potential therapeutic agent targeting the

CCK1R to modulate food intake and gastrointestinal motility. Its primary mechanism of action

involves the activation of CCK1R, which couples predominantly to the Gq/11 family of G-

proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC)

and subsequent increases in intracellular inositol phosphates and calcium. While SR 146131
exhibits high selectivity for CCK1R over the closely related CCK2R, a complete

characterization of its broader pharmacological profile is essential for predicting potential side

effects and for the design of more selective future compounds. This guide summarizes the
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publicly available data on the off-target interactions of SR 146131 and provides detailed

protocols for the key assays used in its characterization.

Pharmacological Profile of SR 146131
The pharmacological activity of SR 146131 has been primarily characterized through in vitro

binding and functional assays. The data consistently demonstrates high affinity and potency at

the human CCK1R.

On-Target and Off-Target Binding Affinity
Radioligand binding assays have been employed to determine the affinity of SR 146131 for its

primary target, CCK1R, and its most well-documented off-target, CCK2R. These assays

measure the displacement of a radiolabeled ligand by SR 146131, from which the half-maximal

inhibitory concentration (IC50) is derived.

Receptor Radioligand Cell Line IC50 (nM)
Selectivity
(fold)

Reference

Human CCK1
[¹²⁵I]-BH-

CCK-8S
3T3-hCCK1 0.56 ± 0.10 ~289 [1][2]

Human CCK2
Radiolabeled

CCK
CHO-hCCK2 162 ± 27 1 [1]

On-Target Functional Activity
The agonist activity of SR 146131 at the CCK1R has been quantified through various functional

assays that measure downstream signaling events following receptor activation.
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Assay Cell Line EC50 (nM) Agonist Type Reference

Intracellular

Calcium Release
3T3-hCCK1 1.38 ± 0.06 Full Agonist [2]

Inositol

Monophosphate

Formation

3T3-hCCK1 18 ± 4 Full Agonist [2]

Mitogen-

Activated Protein

Kinase (MAPK)

Activation

3T3-hCCK1 - Partial Agonist [2]

Immediate Early

Gene (krox 24)

Expression

3T3-hCCK1 - Partial Agonist [2]

Intracellular

Calcium Release

CHP212 &

IMR32

Neuroblastoma

- Partial Agonist [2]

Inositol

Monophosphate

Formation

CHP212 &

IMR32

Neuroblastoma

- Partial Agonist [2]

Broader Off-Target Screening
As of the latest available data, a comprehensive off-target screening panel for SR 146131
against a wide range of other GPCRs, ion channels, enzymes, and transporters has not been

published. The primary characterization has focused on its selectivity against the closely

related CCK2R. The absence of such data represents a significant gap in the complete

understanding of SR 146131's pharmacological profile and potential for off-target mediated

side effects.

Signaling Pathways and Experimental Workflows
SR 146131-Mediated CCK1R Signaling
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SR 146131 activates the CCK1R, leading to the activation of downstream signaling cascades.

The primary pathway involves Gq protein activation, leading to the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular

calcium.
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Caption: SR 146131 signaling cascade via the CCK1 receptor.
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Radioligand Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to

determine the IC50 value of SR 146131.
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Caption: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay Workflow
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This diagram outlines the process for measuring SR 146131-induced intracellular calcium

mobilization using a fluorescent dye.
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Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Experimental Protocols
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The following protocols are based on the methodologies described in the primary literature for

the characterization of SR 146131 and represent standard procedures for these assays.

Radioligand Binding Assay for CCK1R and CCK2R
Objective: To determine the binding affinity (IC50) of SR 146131 for human CCK1 and CCK2

receptors.

Materials:

Cell membranes from 3T3 cells expressing human CCK1R (3T3-hCCK1) or CHO cells

expressing human CCK2R (CHO-hCCK2).

Radioligand: [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide ([¹²⁵I]-BH-CCK-8S) for

CCK1R; a suitable radiolabeled CCK analogue for CCK2R.

SR 146131 stock solution and serial dilutions.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (a high concentration of unlabeled CCK-8S, e.g., 1 µM).

Glass fiber filters (e.g., GF/B or GF/C).

Filtration apparatus.

Gamma counter.

Procedure:

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

50 µL of binding buffer (for total binding) or non-specific binding control.

50 µL of SR 146131 at various concentrations.

50 µL of radioligand at a fixed concentration (typically at or below its Kd).
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100 µL of cell membrane suspension (protein concentration to be optimized).

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to

reach equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester.

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove

unbound radioligand.

Counting: Place the filters in vials and quantify the bound radioactivity using a gamma

counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the SR 146131
concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of SR 146131 in stimulating intracellular

calcium release via CCK1R.

Materials:

CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a 96-well black-walled, clear-bottom

plate.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

SR 146131 stock solution and serial dilutions.
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Seeding: Seed the cells into the 96-well plate and grow to confluence.

Dye Loading:

Remove the culture medium and wash the cells with assay buffer.

Add the fluorescent dye solution to each well and incubate in the dark at 37°C for a

specified time (e.g., 60 minutes).

Wash the cells to remove excess dye.

Measurement:

Place the plate in the fluorescence plate reader.

Measure the baseline fluorescence for a short period.

Use the automated injector to add SR 146131 at various concentrations to the wells.

Immediately begin measuring the fluorescence intensity over time to capture the calcium

transient.

Data Analysis:

Determine the peak fluorescence response for each concentration of SR 146131.

Plot the peak response against the logarithm of the SR 146131 concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the functional potency (EC50) of SR 146131 in stimulating the Gq

signaling pathway, measured by the accumulation of IP1.
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Materials:

CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a suitable microplate.

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

SR 146131 stock solution and serial dilutions.

Commercially available IP-One HTRF assay kit or similar.

HTRF-compatible plate reader.

Procedure:

Cell Seeding and Stimulation:

Seed cells and grow to the desired confluency.

Replace the culture medium with stimulation buffer containing various concentrations of

SR 146131.

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

Cell Lysis and Detection:

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate)

according to the kit manufacturer's instructions.

Incubate for the recommended time to allow for the detection reaction to occur.

Measurement: Measure the HTRF signal on a compatible plate reader.

Data Analysis:

Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

Plot the IP1 concentration against the logarithm of the SR 146131 concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
SR 146131 is a highly potent and selective CCK1R agonist, with a documented off-target

interaction at the CCK2R occurring at concentrations approximately 300-fold higher than those

required for CCK1R binding[1][2]. The functional consequences of SR 146131 activity,

including intracellular calcium release and inositol phosphate formation, are consistent with its

on-target agonism at the CCK1R. While SR 146131 demonstrates partial agonism in some

downstream signaling events like MAPK activation, these effects are still mediated by the

CCK1R[2].

A significant limitation in the current understanding of SR 146131's pharmacology is the lack of

publicly available data from a broad off-target screening panel. Such panels are now standard

in drug development to proactively identify potential safety liabilities. For a complete risk

assessment, SR 146131 would ideally be profiled against a panel of receptors, ion channels,

enzymes, and transporters that are commonly associated with adverse drug reactions.

Researchers utilizing SR 146131 should be aware of its well-defined selectivity for CCK1R over

CCK2R, but also mindful of the uncharacterized potential for interactions with other molecular

targets at higher concentrations. The detailed protocols provided in this guide offer a framework

for the continued investigation of SR 146131 and other novel compounds targeting the

cholecystokinin receptor system.
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[https://www.benchchem.com/product/b1682613#off-target-effects-of-sr-146131]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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